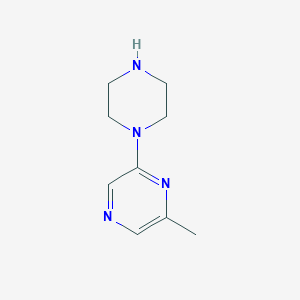

2-methyl-6-piperazin-1-ylpyrazine

概要

説明

2-methyl-6-piperazin-1-ylpyrazine is a heterocyclic compound that contains both a pyrazine and a piperazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-piperazin-1-ylpyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine moiety acts as a nucleophile in alkylation and arylation reactions. Key examples include:

Mechanistic Insight :

The secondary amines in piperazine facilitate nucleophilic substitution, particularly in polar aprotic solvents (e.g., DMF) under basic conditions .

Cyclization Reactions

Pyrazine derivatives are prone to cyclization under specific conditions:

-

Pyrazole Formation :

Reaction with hydrazines or thiosemicarbazides yields fused pyrazole-pyrazine systems. For example:Reaction with 4-(3-chlorophenyl)thiosemicarbazide forms 2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives .

-

Triazole Hybrids :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, enhancing pharmacological potential .

Oxidation and Aromatization

The methyl group on the pyrazine ring undergoes oxidation:

Key Finding :

Oxidation of the methyl group to a carboxylic acid improves binding affinity in antimycobacterial compounds .

Coupling Reactions

The piperazine nitrogen participates in cross-coupling:

-

Buchwald-Hartwig Amination :

Pd-catalyzed coupling with aryl halides introduces aryl groups at the piperazine nitrogen . -

Suzuki-Miyaura Reaction :

Boronic acid derivatives couple with halogenated pyrazines to form biaryl systems .

Example :

Synthesis of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives via amide coupling .

Functionalization via Schiff Base Formation

The pyrazine ring reacts with aldehydes to form Schiff bases:

| Aldehyde | Conditions | Product |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzaldehyde | Ethanol, reflux | Hydrazinecarbothioamide derivatives |

Application :

Schiff bases serve as intermediates for antimicrobial and antitumor agents .

Halogenation and Subsequent Modifications

Electrophilic halogenation at the pyrazine ring enables further functionalization:

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 2-methyl-6-piperazin-1-ylpyrazine typically involves the reaction of piperazine derivatives with pyrazine precursors. The structural characteristics of this compound allow it to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from piperazine and pyrazine scaffolds. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Notably, compounds that incorporate this moiety have shown promising results against various cancers, including lung and colon cancer .

Antimicrobial Activity

Compounds featuring the piperazine ring are known for their antimicrobial properties. Research indicates that this compound derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Neurological Applications

The modulation of neurotransmitter systems is another area where this compound has shown promise. Its structural similarity to known neuroactive compounds allows it to interact with muscarinic acetylcholine receptors, potentially leading to therapeutic effects in neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study evaluated a series of piperazine derivatives, including those based on this compound, for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the pyrazine structure enhanced the anticancer activity significantly, with some compounds achieving IC50 values in the low micromolar range against human cancer cells .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 (Colon) | 5.0 |

| Compound B | A549 (Lung) | 3.2 |

| Compound C | MCF7 (Breast) | 4.5 |

Case Study 2: Antitubercular Activity

In another investigation, a series of piperazine-based compounds were synthesized and tested against Mycobacterium tuberculosis H37Ra. The study found that derivatives of this compound exhibited significant antitubercular activity, with some compounds demonstrating synergistic effects when combined with existing antitubercular drugs .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound derivatives is crucial for their therapeutic application. Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which enhance their viability as drug candidates. For instance, certain derivatives have shown good oral bioavailability and metabolic stability in preclinical models .

作用機序

The mechanism of action of 2-methyl-6-piperazin-1-ylpyrazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic applications.

類似化合物との比較

Similar Compounds

2-Methyl-6-(1-propenyl)pyrazine: Another pyrazine derivative with similar structural features.

3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with both piperazine and benzothiazole moieties, known for its antibacterial activity.

Pyrazinamide: A pyrazine derivative used as a first-line drug in tuberculosis treatment.

Uniqueness

2-methyl-6-piperazin-1-ylpyrazine is unique due to its dual presence of pyrazine and piperazine rings, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

生物活性

Overview

2-Methyl-6-piperazin-1-ylpyrazine (CAS No. 51047-59-7) is a heterocyclic compound characterized by the presence of both pyrazine and piperazine rings. This unique structure contributes to its diverse biological activities, particularly in the field of medicinal chemistry. Research indicates that this compound may exhibit significant anti-tubercular properties, similar to those of its structural analog, pyrazinamide, which is a first-line drug in tuberculosis therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes.

Target Organisms

The compound has been studied for its potential effects against Mycobacterium tuberculosis, with indications that it may disrupt metabolic pathways critical for the survival of this pathogen.

Mode of Action

The inferred mode of action suggests that this compound may inhibit the growth or survival of target organisms by modulating enzyme activity and influencing gene expression within cells.

Biological Activity Data

Research findings highlight the compound's effectiveness in various assays:

Case Studies and Research Findings

- Anti-Tubercular Activity : A study evaluated a series of compounds related to piperazine derivatives and reported that several exhibited promising anti-tubercular activity with MIC values ranging from 3.45 μM to 4.41 μM against Mycobacterium tuberculosis H37Ra .

- Antimicrobial Properties : In another investigation, derivatives similar to this compound were tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that the compound demonstrated significant antimicrobial activity, with minimal inhibitory concentrations (MICs) as low as 2.5 μg/mL .

- Cellular Effects : The compound has shown the ability to influence cellular functions by modulating signaling pathways and affecting metabolic processes within various cell types. This was evidenced by fluorescence microscopy and transmission electron microscopy (TEM), which revealed structural changes in microbial cells upon treatment with related compounds .

The biochemical properties of this compound include:

- Interaction with Enzymes : It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency.

- Subcellular Localization : The compound exhibits specific localization within cells, which can significantly impact its biological activity.

Dosage Effects in Animal Models

Research indicates that dosage plays a crucial role in the efficacy and toxicity of this compound:

- At lower doses, beneficial effects are noted without significant toxicity.

- Higher doses may lead to varied responses depending on the biological system being studied.

特性

IUPAC Name |

2-methyl-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604716 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-59-7 | |

| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。